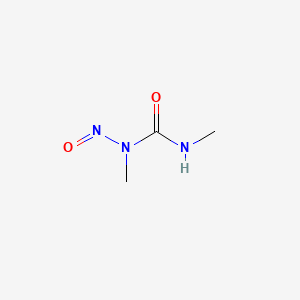

1,3-dimethyl-3-nitrosourea

概要

準備方法

ジメチルヌルは、硫酸の存在下で、対称ジメチル尿素を亜硝酸ナトリウムでニトロソ化することにより合成できます . この方法は、以下の手順を含みます:

反応物: 対称ジメチル尿素と亜硝酸ナトリウム。

反応条件: 反応は硫酸の存在下で行われます。

手順: 対称ジメチル尿素を酸性条件下で亜硝酸ナトリウムと処理してジメチルヌルを得ます。

化学反応の分析

Hydrolysis Mechanisms and Kinetics

DMNU undergoes hydrolysis under basic conditions, with distinct pathways depending on pH and nucleophilic agents :

Alkaline Hydrolysis

-

Primary Pathway : Deprotonation at the acidic hydrogen (N–H) forms an anion, followed by rate-limiting decomposition.

-

Rate Law : First-order dependence on hydroxide ion concentration.

Comparison with TMNU (1,3,3-trimethyl-1-nitrosourea):

| Property | DMNU | TMNU |

|---|---|---|

| Acidic Hydrogen | Present (N–H) | Absent |

| Hydrolysis Mechanism | Base-induced deprotonation | Nucleophilic carbonyl attack |

| Rate Control Step | Anion decomposition | Direct nucleophilic addition |

Alkylation Reactions in Therapeutic Contexts

As a potent alkylating agent, DMNU reacts with nucleophilic sites in DNA (e.g., guanine N7), forming covalent adducts that disrupt replication.

Key Alkylation Targets:

-

DNA Bases : Guanine > Adenine > Cytosine

-

Proteins : Sulfhydryl groups in cysteine residues

Reactivity Factors:

-

Electrophilic Nitroso Group : Facilitates attack by electron-rich biomolecules.

-

pH Dependency : Enhanced reactivity in slightly acidic environments (e.g., tumor microenvironments).

Stability and Decomposition Pathways

DMNU exhibits thermal and hydrolytic instability, decomposing into methyl diazonium and cyanate ions under physiological conditions:

| Decomposition Factor | Effect |

|---|---|

| Temperature (>25°C) | Accelerates degradation |

| Aqueous Solutions | Rapid hydrolysis (t₁/₂ < 2 hours at pH 7) |

| Light Exposure | Photodecomposition |

Research Findings and Comparative Analysis

-

Hydrolysis Kinetics : DMNU’s hydrolysis rate is 3–5 times faster than TMNU in alkaline media due to its deprotonation pathway .

-

Therapeutic Cross-Reactivity : Unlike chlorinated nitrosoureas (e.g., CCNU), DMNU shows minimal carbamoylation activity, reducing secondary toxicity.

-

Synthetic Utility : Used to prepare nitrosoamido derivatives in heterocyclic systems (e.g., benzothiazines) .

These properties underscore DMNU’s dual role as a biochemical tool and a model compound for studying nitrosourea reactivity.

科学的研究の応用

Cancer Research

- Tumor Induction Studies : DMNU has been extensively used in animal studies to induce tumors. For instance, studies have shown that the application of DMNU leads to a high frequency of carcinomas in the forestomach of rats, indicating its strong carcinogenic potential when administered via specific routes .

- Mechanistic Studies : Research has demonstrated that DMNU can inhibit the migration and invasion of malignant glioma cells by targeting stathmin expression. This inhibition is crucial for understanding tumor metastasis and developing therapeutic strategies .

- Combination Therapies : DMNU has been investigated in combination with other chemotherapeutic agents to enhance the efficacy against solid tumors. Clinical trials have reported improved outcomes when DMNU is part of a multi-drug regimen for gastrointestinal adenocarcinomas .

Toxicological Studies

- Genotoxicity Assessment : The genotoxic effects of DMNU have been evaluated using various assays, including sister chromatid exchange tests in mammalian cells. These studies are essential for assessing the potential risks associated with exposure to nitrosoureas .

- Reproductive Toxicology : Investigations into the reproductive effects of DMNU have indicated that it does not adversely affect reproductive performance or fertility in animal models, although it exhibits significant toxicity at higher doses .

Summary of Key Findings

Case Study: Tumor Induction in Rats

A study conducted on rats demonstrated that repeated oral administration of DMNU resulted in a 100% incidence of forestomach carcinomas when applied at specific dosages over set intervals. This case highlights the effectiveness of DMNU as a model for studying carcinogenesis and evaluating potential cancer therapies .

Case Study: Mechanistic Insights into Glioma

Research published in Cancer Research illustrated how decreased stathmin expression due to DMNU treatment led to reduced motility and invasion capabilities in glioma cells, providing insights into potential therapeutic targets for malignant brain tumors .

作用機序

ジメチルヌルの作用機序には、特にDNAを含む細胞成分との相互作用が含まれます。それはアルキル化剤として作用し、DNAと共有結合を形成し、架橋の形成につながります。これにより、DNAの複製および転写が阻害され、最終的に細胞死につながります。 ジメチルヌルの分子標的は、DNA中のグアニンおよびアデニン塩基であり、関与する経路にはアポトーシスの誘導および細胞増殖の阻害が含まれます .

類似化合物との比較

ジメチルヌルは、ニトロソおよび尿素官能基を特徴とする、ニトロソ尿素として知られる化合物のクラスに属します。類似の化合物には、以下が含まれます:

カルムスチン (BCNU): 抗腫瘍剤として使用される別のニトロソ尿素。

ロムスチン (CCNU): がん治療に類似の用途を持つニトロソ尿素。

ストレプトゾシン: 主に膵臓がんの治療に使用されるニトロソ尿素。

これらの化合物と比較して、ジメチルヌルは、特定の分子構造および反応性など、特定の用途に適した独自の特性を持っています。 その独自性は、DNAとの特定の相互作用とその白血病治療における潜在的な治療効果にあります .

生物活性

1,3-Dimethyl-3-nitrosourea (DMNU) is a nitrosourea compound recognized for its significant biological activity, particularly in the context of mutagenesis and carcinogenesis. This article provides an overview of its biological effects, including mutagenic properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₇N₃O₂

- Molecular Weight : 117.11 g/mol

- CAS Number : 13256-32-1

This compound acts primarily as an alkylating agent , which means it can transfer alkyl groups to nucleobases in DNA. This process leads to various forms of DNA damage, including the formation of O^6-methylguanine, which mispairs during DNA replication, leading to mutations. The compound's ability to induce mutations has been well-documented in various studies.

Key Mechanisms:

- Alkylation of DNA : DMNU modifies DNA bases (notably guanine) resulting in mispairing and mutations.

- Induction of Apoptosis : The DNA damage caused by DMNU can trigger cellular apoptosis pathways.

Mutagenicity and Carcinogenicity

The mutagenic potential of DMNU has been extensively studied. It has been shown to induce tumors in various animal models. For instance, studies have demonstrated that DMNU can lead to a wide range of tumors, particularly when administered at high doses.

Case Studies

-

Tumor Induction in Rodents :

- In a study involving male Sprague-Dawley rats, administration of DMNU resulted in the development of tumors in multiple organs, including the liver and kidneys. The incidence and types of tumors varied significantly with dosage levels.

- A single high dose (e.g., 90 mg/kg) was associated with a higher incidence of mammary and neurogenic tumors compared to lower doses .

- Genotoxic Effects :

Toxicological Profile

The toxicological effects of DMNU have been characterized through various studies:

Research Findings

Research has highlighted the importance of DNA repair mechanisms in modulating the effects of DMNU. For example, mice deficient in O^6-methylguanine-DNA methyltransferase (MGMT) showed increased susceptibility to the mutagenic effects of DMNU compared to wild-type mice. This suggests that the presence or absence of specific DNA repair pathways can significantly influence the biological impact of alkylating agents like DMNU .

特性

IUPAC Name |

1,3-dimethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHNSQLZKUIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074501 | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-32-1 | |

| Record name | N,N′-Dimethyl-N′-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosodimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYNUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。